molecular formula C17H18N6O2 B2454730 2-(4-benzoylpiperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 2034345-73-6

2-(4-benzoylpiperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B2454730
CAS No.: 2034345-73-6
M. Wt: 338.371
InChI Key: UPPSBXIAANPBQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-benzoylpiperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons of the striatum and considered a pivotal target for investigating psychiatric and neurological disorders. Its mechanism of action involves elevating intracellular levels of the secondary messengers cAMP and cGMP in this brain region , which modulates dopamine and glutamate signaling pathways. This compound has demonstrated significant research utility in preclinical models for studying the pathophysiology and potential treatment of schizophrenia, Huntington's disease, and other conditions linked to basal ganglia dysfunction. By selectively inhibiting PDE10A, it provides researchers with a critical tool to probe striatal output and the resulting behavioral responses , thereby offering profound insights into neurobiology and aiding in the validation of novel therapeutic strategies.

Properties

IUPAC Name

2-(4-benzoylpiperazin-1-yl)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2/c1-12-11-14(24)23-16(18-12)19-17(20-23)22-9-7-21(8-10-22)15(25)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPPSBXIAANPBQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)N=C(N2)N3CCN(CC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzoylpiperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazolopyrimidine ring.

    Introduction of the Benzoylpiperazine Moiety: The benzoylpiperazine group is introduced through a nucleophilic substitution reaction, where the piperazine ring is benzoylated using benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzoylpiperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the triazolopyrimidine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzoyl chloride in the presence of triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

2-(4-benzoylpiperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-benzoylpiperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[4,3-a]pyrazine derivatives: These compounds share a similar triazole core but differ in their substituents and biological activities.

    1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazine-based materials: These compounds are used in energetic materials and have different applications compared to the triazolopyrimidine derivatives.

Uniqueness

2-(4-benzoylpiperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is unique due to its specific structure, which combines a benzoylpiperazine moiety with a triazolopyrimidine core. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

The compound 2-(4-benzoylpiperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The general approach includes the formation of the triazole and pyrimidine rings through cyclization reactions. Specific methods may vary, but microwave-assisted synthesis has been noted for enhancing yields and reducing reaction times.

Anticancer Activity

Research indicates that compounds containing the [1,2,4]triazolo[1,5-a]pyrimidine framework exhibit significant anticancer properties. For instance, derivatives of similar structures have shown effectiveness against various cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (hepatoma) cells. In vitro studies have demonstrated that these compounds can induce apoptosis and inhibit cell proliferation.

CompoundCell LineIC50 (µM)
2-(4-benzoylpiperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-oneMCF-710.5
Similar Triazole DerivativeMCF-715.0
Similar Triazole DerivativeBel-740212.0

Antimicrobial Activity

The compound also displays antimicrobial properties. Studies have shown that it is effective against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Bacteria SpeciesMinimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

The biological activity of 2-(4-benzoylpiperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is believed to involve multiple pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer cell signaling pathways.
  • Interference with DNA Synthesis : The triazole ring may interact with DNA or RNA polymerases, disrupting nucleic acid synthesis.
  • Receptor Modulation : Some derivatives act as modulators for various receptors involved in cell signaling.

Case Studies

  • Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects of various triazolo-pyrimidine derivatives on MCF-7 cells. Results indicated that modifications at the benzoyl position significantly enhanced cytotoxicity.
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial activity of synthesized triazolo derivatives against clinical isolates of bacteria. The findings demonstrated that certain derivatives possessed potent activity comparable to standard antibiotics.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing triazolopyrimidine derivatives like 2-(4-benzoylpiperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one?

  • Answer : Multi-step synthesis is typical. For example:

  • Step 1 : Condensation of substituted pyrimidine precursors with triazole-forming agents under reflux in ethanol/water (1:1 v/v) using TMDP (trimethylenediphosphine) as a catalyst to enhance yield (75–85%) .
  • Step 2 : Introduce the benzoylpiperazine moiety via nucleophilic substitution or coupling reactions in dichloromethane with catalytic Pd/C or CuI .
  • Key Tools : Monitor reactions via TLC (silica gel plates, UV detection) and purify via column chromatography .

Q. How can researchers confirm the structural integrity of this compound?

  • Answer : Use complementary analytical techniques:

  • 1^1H/13^{13}C NMR : Assign peaks for triazolopyrimidine protons (δ 7.2–8.5 ppm) and benzoylpiperazine carbons (δ 165–170 ppm) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., with co-crystallized water or phenanthroline) .
  • Elemental analysis : Confirm purity (>98%) via microanalyzers (e.g., Perkin-Elmer 240-B) .

Q. What preliminary assays are suitable for evaluating biological activity?

  • Answer : Prioritize in vitro screens:

  • Enzyme inhibition : Test against kinases or phosphatases using fluorescence-based assays (IC50_{50} determination).
  • Antimicrobial activity : Use broth microdilution (MIC values) against Gram-positive/negative strains .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final coupling step?

  • Answer : Systematically adjust:

  • Catalyst loading : Test TMDP (0.5–2.0 mol%) to balance cost and efficiency .
  • Solvent polarity : Compare DMF (polar aprotic) vs. ethanol/water (polar protic) for solubility and reactivity .
  • Temperature : Optimize reflux (80°C) vs. microwave-assisted synthesis (100°C, 30 min) to reduce side products .

Q. How to resolve contradictions in spectral data (e.g., unexpected 1^1H NMR splitting patterns)?

  • Answer : Advanced techniques include:

  • 2D NMR (COSY, HSQC) : Differentiate overlapping signals from triazolopyrimidine and benzoylpiperazine groups .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]+^+) with <2 ppm error .
  • Dynamic NMR : Investigate rotational barriers in piperazine rings causing signal broadening .

Q. What experimental designs are robust for studying environmental fate or metabolic pathways?

  • Answer : Implement:

  • Environmental stability : Expose to UV light (λ = 254 nm) in aqueous buffers (pH 4–9) and monitor degradation via HPLC .
  • Metabolite profiling : Use hepatic microsomes (human/rat) with LC-MS/MS to identify phase I/II metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.